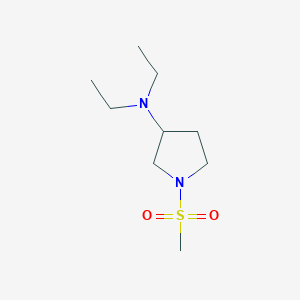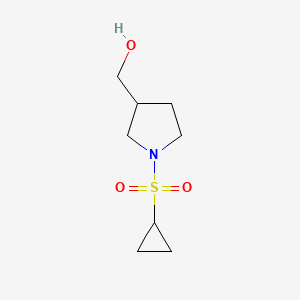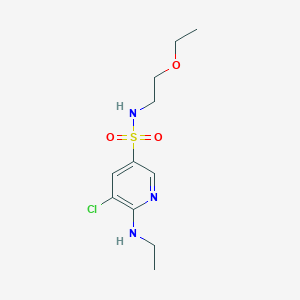
3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known as CESPA and has a unique chemical structure that makes it a promising candidate for developing new drugs.
作用機序
The mechanism of action of CESPA is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that play a crucial role in the development and progression of various diseases. For example, CESPA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
CESPA has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been shown to have an inhibitory effect on the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using CESPA in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs. However, the limitations of using CESPA in lab experiments include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on CESPA, including:
1. Investigating its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders.
2. Developing new methods for synthesizing CESPA that are more efficient and cost-effective.
3. Studying the mechanism of action of CESPA in more detail to better understand how it works and how it can be used to develop new drugs.
4. Investigating the potential side effects of CESPA and developing strategies to mitigate them.
5. Exploring the potential of CESPA as a tool for studying the role of specific enzymes or proteins in disease development and progression.
In conclusion, CESPA is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential as a drug candidate for various diseases.
合成法
The synthesis of CESPA involves several steps, including the reaction of 2-amino-5-chloropyridine with ethyl chloroformate, followed by the reaction of the resulting compound with 4-ethylpiperazine and sulfonyl chloride. The final product is obtained by purification and isolation of the compound.
科学的研究の応用
CESPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is medicinal chemistry, where CESPA has been investigated for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O2S/c1-3-15-13-12(14)9-11(10-16-13)21(19,20)18-7-5-17(4-2)6-8-18/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZIPCDEZONPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)

![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)




![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
